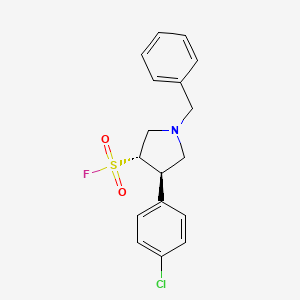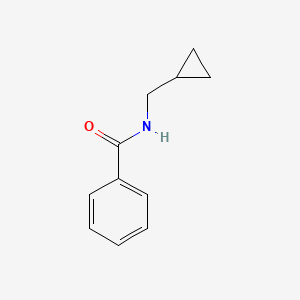
rac-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride (also known as BCPF) is a novel and versatile fluorophore that has recently been developed for use in a variety of scientific research applications. BCPF is a small molecule with a unique structure that contains both an aromatic ring and a pyrrolidine ring, making it ideal for use in a variety of biochemical and physiological studies. BCPF is a highly efficient fluorophore, with a high quantum yield, a high extinction coefficient, and a long fluorescence lifetime. Furthermore, BCPF is a highly stable molecule, making it suitable for long-term experiments.
科学研究应用
BCPF has been used in a variety of scientific research applications, including fluorescence microscopy, fluorescence spectroscopy, and fluorescence imaging. BCPF has been used to study the structure and dynamics of proteins and other biological molecules, as well as to detect and quantify biological molecules, such as DNA and proteins. BCPF has also been used to study the interactions between proteins and other molecules, as well as to study the effects of drugs on biological systems.
作用机制
BCPF works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. This emission is what is detected by the instrument used to measure the fluorescence. The wavelength of the emitted light depends on the structure of the molecule, as well as the environment in which it is placed.
Biochemical and Physiological Effects
BCPF has been used to study a variety of biochemical and physiological processes, including the folding and unfolding of proteins, the binding of proteins to other molecules, and the effects of drugs on biological systems. BCPF has also been used to study the structure and dynamics of proteins, as well as to detect and quantify proteins and other molecules.
实验室实验的优点和局限性
BCPF has a number of advantages for use in lab experiments. BCPF is a highly stable molecule, making it suitable for long-term experiments. Furthermore, BCPF is a highly efficient fluorophore, with a high quantum yield, a high extinction coefficient, and a long fluorescence lifetime. On the other hand, BCPF is not suitable for imaging in living cells, as it is not able to pass through cell membranes.
未来方向
BCPF has a number of potential applications in the future. It can be used to study the structure and dynamics of proteins and other biological molecules, as well as to detect and quantify biological molecules. BCPF can also be used to study the interactions between proteins and other molecules, as well as to study the effects of drugs on biological systems. In addition, BCPF can be used to study the folding and unfolding of proteins, as well as to study the structure and dynamics of proteins. Finally, BCPF can be used to study the effects of drugs on biological systems, as well as to detect and quantify proteins and other molecules.
合成方法
BCPF is synthesized from the reaction of 4-chlorophenol and 1-benzyl-3-pyrrolidine-3-sulfonyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in aprotic solvents and yields BCPF in high yields.
属性
IUPAC Name |
(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHBAZUZPVKCDC-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)


![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)
methyl-lambda6-sulfanone](/img/structure/B6600304.png)

![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)